molecular formula C7H8O3S B8725697 Methyl thien-2-yl-hydroxyacetate

Methyl thien-2-yl-hydroxyacetate

Cat. No. B8725697
M. Wt: 172.20 g/mol
InChI Key: JVILUIPLJQOKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl thien-2-yl-hydroxyacetate is a useful research compound. Its molecular formula is C7H8O3S and its molecular weight is 172.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl thien-2-yl-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl thien-2-yl-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl thien-2-yl-hydroxyacetate

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

methyl 2-hydroxy-2-thiophen-2-ylacetate

InChI

InChI=1S/C7H8O3S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6,8H,1H3

InChI Key

JVILUIPLJQOKFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CS1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 2-thiopheneglyoxylate (1.01 g) in ethanol (20 ml) in an ice bath was added sodium borohydride (0.113 g) in 1 ml of water, and the mixture was stirred for 10 minutes. The reaction was quenched with aqueous acetic acid and the mixture was partitioned between methylene chloride and water. The organic extract was washed with brine, dried (sodium sulfate) and evaporated to give methyl α-hydroxy-2-thienylacetate as an oil (0.903 g).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.113 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.